Polyimidazoline, quaternized

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

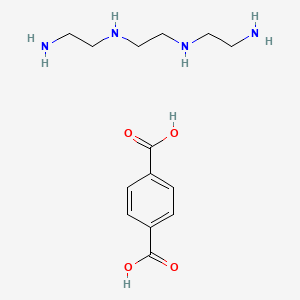

N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid is a complex organic compound that combines the properties of both an amine and a carboxylic acid. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields. It is often used in the synthesis of polymers, resins, and other advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually a strong base like sodium hydroxide, to facilitate the formation of the desired product. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under high pressure and temperature. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation and crystallization processes.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and imides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, imides, and substituted amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Fuel Cells

One of the most promising applications of quaternized polyimidazoline is in alkaline fuel cells . The compound can be used as an anion exchange membrane (AEM) due to its high ionic conductivity and stability in alkaline environments. Research indicates that quaternized polyimidazoline membranes exhibit superior performance compared to traditional membranes, enhancing the efficiency of fuel cells .

Key Properties:

- High ionic conductivity

- Excellent thermal stability

- Resistance to methanol crossover

Case Study:

In a study on quaternized polysulfones used in fuel cells, it was found that membranes based on quaternized polyimidazoline achieved a maximum power density of approximately 300 mW/cm² , which is significantly higher than many existing materials .

Antibacterial Applications

Quaternized polyimidazoline demonstrates strong antibacterial properties, making it suitable for biomedical applications. Its cationic nature allows it to disrupt bacterial membranes, leading to effective antibacterial activity.

Research Findings:

- The degree of quaternization influences antibacterial efficacy; higher quaternization levels correlate with increased activity against common pathogens like E. coli and S. aureus .

Data Table: Antibacterial Efficacy of Quaternized Polyimidazoline

| Quaternization Level | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 25% | E. coli | 15 |

| 50% | E. coli | 20 |

| 75% | S. aureus | 25 |

Membrane Technology

Quaternized polyimidazoline is also utilized in membrane technology for water purification and ion separation processes. Its unique structure allows for selective ion transport, making it ideal for applications in desalination and wastewater treatment .

Ion Exchange Membranes

The incorporation of quaternary ammonium groups into polyimidazoline enhances its ion exchange capacity (IEC), which is critical for the performance of ion exchange membranes.

Performance Metrics:

- IEC values: Typically range from 1.5 to 3.0 meq/g , depending on the degree of quaternization.

- Water uptake: High water retention capabilities lead to improved ionic conductivity.

Material Properties and Characterization

The characterization of quaternized polyimidazoline involves several analytical techniques:

- Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of quaternary ammonium groups.

- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and confirms successful quaternization.

- Thermogravimetric Analysis (TGA): Assesses thermal stability and degradation temperatures.

Wirkmechanismus

The mechanism by which N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The compound’s multiple amino groups allow it to act as a chelating agent, binding to metal ions and facilitating various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to its diverse range of applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylenediamine: A simpler amine with similar reactivity but fewer functional groups.

Diethylenetriamine: Contains an additional amino group, offering more complex reactivity.

Triethylenetetramine: Contains even more amino groups, providing higher chelating ability.

Uniqueness

N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine stands out due to its balanced combination of multiple amino groups and its ability to form stable complexes. This makes it highly versatile and useful in a wide range of applications, from industrial production to advanced scientific research.

Eigenschaften

CAS-Nummer |

68187-22-4 |

|---|---|

Molekularformel |

C14H24N4O4 |

Molekulargewicht |

312.36 g/mol |

IUPAC-Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H18N4/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-1-3-9-5-6-10-4-2-8/h1-4H,(H,9,10)(H,11,12);9-10H,1-8H2 |

InChI-Schlüssel |

OYFGMZMOWNKEEH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N |

Key on ui other cas no. |

68187-22-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.